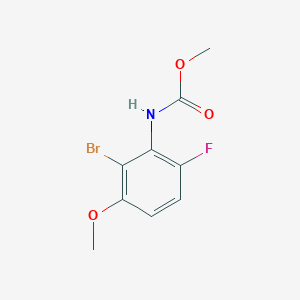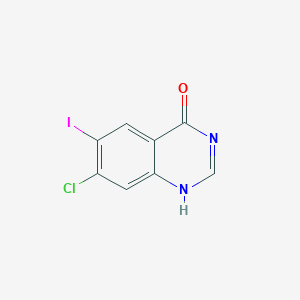
(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester is a chemical compound with a complex structure that includes bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a carbamic acid methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester typically involves multiple steps, starting with the preparation of the phenyl ring with the desired substituents. One common approach is to start with a phenol derivative, which undergoes bromination and fluorination reactions to introduce the bromine and fluorine atoms at the 2 and 6 positions, respectively. The methoxy group is introduced via methylation of the hydroxyl group. The final step involves the formation of the carbamic acid methyl ester group through a reaction with methyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The carbamic acid methyl ester group can be hydrolyzed to form the corresponding carbamic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
科学的研究の応用
(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester involves its interaction with molecular targets such as enzymes and receptors. The presence of bromine, fluorine, and methoxy groups can influence the compound’s binding affinity and specificity. The carbamic acid methyl ester group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
類似化合物との比較
Similar Compounds
- (2-Bromo-6-fluoro-3-methoxyphenyl)boronic acid
- 2-Bromo-6-fluoro-3-methoxybenzeneboronic acid
- 2-Bromo-3-methoxy-6-fluorophenylboronic acid
Uniqueness
(2-Bromo-6-fluoro-3-methoxy-phenyl)-carbamic acid methyl ester is unique due to the presence of the carbamic acid methyl ester group, which imparts distinct chemical reactivity and biological activity compared to similar compounds
特性
IUPAC Name |
methyl N-(2-bromo-6-fluoro-3-methoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO3/c1-14-6-4-3-5(11)8(7(6)10)12-9(13)15-2/h3-4H,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSBVDPGTUPUPFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)F)NC(=O)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(1R,7R)-tricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B8131972.png)
![7-Bromo-[1,2,3]oxadiazolo[4,5-c]pyridine](/img/structure/B8131980.png)









